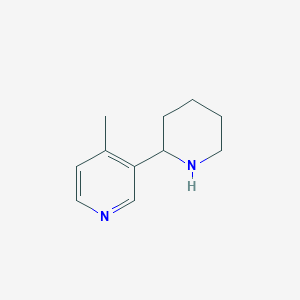

4-Methyl-3-(piperidin-2-yl)pyridine

Description

BenchChem offers high-quality 4-Methyl-3-(piperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(piperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-methyl-3-piperidin-2-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h5,7-8,11,13H,2-4,6H2,1H3 |

InChI Key |

FJAXUZHERZBUBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C2CCCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine

Introduction

Within the landscape of medicinal chemistry, nitrogen-containing heterocycles, particularly those featuring pyridine and piperidine scaffolds, are of paramount importance. The piperidine ring is a ubiquitous structural motif found in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity and basicity, which in turn enhances druggability and pharmacokinetic profiles.[1] Similarly, the pyridine ring is a cornerstone in pharmaceutical development, offering a stable aromatic system with versatile substitution patterns.[2][3]

The compound 4-Methyl-3-(piperidin-2-yl)pyridine presents a compelling case study for structure elucidation. It combines these two critical pharmacophores and introduces structural complexity through a chiral center at the junction of the two rings. Unambiguous confirmation of its constitution—the precise connectivity of its atoms—and its configuration—their spatial arrangement—is a non-negotiable prerequisite for any further investigation in drug discovery and development.

This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine. It is designed for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative analytical cascade.

The Strategic Workflow: A Multi-Pronged Approach

The elucidation of a novel molecular structure is a process of systematic, orthogonal analysis. Each technique provides a unique piece of the puzzle, and their combined data build a self-consistent and irrefutable structural proof. The overall strategy begins with determining the molecular formula, proceeds to identify functional groups and fragments, establishes the complete atomic connectivity, and culminates in the definitive confirmation of the three-dimensional structure.

Caption: Overall workflow for structure elucidation.

Part 1: Determination of Molecular Formula

The first and most fundamental question is: "What is the elemental composition?" Answering this with high confidence is the bedrock of the entire elucidation process.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the nominal mass, HRMS is critical because it measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between isobars (compounds with the same nominal mass but different formulas). For a nitrogen-containing compound like ours, Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it readily protonates the basic nitrogen atoms, yielding a strong pseudomolecular ion peak [M+H]⁺.[4]

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid to aid protonation).

-

Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[4]

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.[4]

-

Analysis: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.

-

Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, setting constraints for expected elements (C, H, N).

Data Presentation: Expected HRMS Data

| Parameter | Expected Value | Hypothetical Observed | Error (ppm) |

| Molecular Formula | C₁₁H₁₆N₂ | - | - |

| Neutral Exact Mass | 176.13135 | - | - |

| [M+H]⁺ Ion | 177.13862 | 177.13845 | -0.96 |

This sub-ppm mass error provides extremely high confidence in the proposed molecular formula of C₁₁H₁₆N₂.

Part 2: Functional Group and Fragment Analysis

With the molecular formula established, the next step is to identify key functional groups and structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for identifying characteristic functional groups based on their vibrational frequencies. For 4-Methyl-3-(piperidin-2-yl)pyridine, we expect to see distinct signals for the aromatic pyridine ring and the saturated piperidine ring.[5] The presence of an N-H bond in the piperidine moiety should give a characteristic stretching vibration, while aromatic C-H stretches appear at higher wavenumbers than their aliphatic counterparts.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to identify key absorption bands.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (piperidine) |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch (pyridine)[6] |

| 2950-2850 | Strong | Aliphatic C-H stretch (piperidine, methyl) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N ring stretching (pyridine)[6] |

| ~1450 | Medium | CH₂ scissoring (piperidine) |

MS/MS Fragmentation Analysis

Expertise & Experience: Tandem mass spectrometry (MS/MS) provides crucial connectivity information by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways of piperidine derivatives are well-characterized and often initiated by the nitrogen atom.[7] The most common fragmentation is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen, which results in a stable iminium ion.[4]

Caption: Proposed primary fragmentation pathways.

Experimental Protocol: ESI-MS/MS Analysis

-

Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Parent Ion Selection: In the first stage (MS1), isolate the [M+H]⁺ precursor ion (m/z 177).

-

Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon or Nitrogen) in the collision cell.

-

Daughter Ion Analysis: Scan the resulting fragment ions in the second stage (MS2) to generate the product ion spectrum.

-

Energy Optimization: Optimize the collision energy to achieve a rich fragmentation pattern without completely obliterating the parent ion.

Data Presentation: Expected Key Fragment Ions

| m/z | Proposed Structure/Fragment | Rationale |

| 177 | [C₁₁H₁₇N₂]⁺ | Protonated molecule ([M+H]⁺) |

| 162 | [M+H - CH₃]⁺ | Loss of the methyl group |

| 94 | [C₅H₄N-CH₃]⁺ | Cleavage of C-C bond between rings |

| 84 | [C₅H₁₀N]⁺ | Piperidinium fragment via α-cleavage[4] |

Part 3: Definitive Connectivity via NMR Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[8][9]

One-Dimensional (1D) NMR: ¹H, ¹³C, and DEPT

Expertise & Experience:

-

¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative numbers (integration). We expect three distinct aromatic protons, one N-H proton, a complex multiplet region for the piperidine ring, and a singlet for the methyl group.

-

¹³C NMR: Shows the number of unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH₃, CH₂, CH, and quaternary carbons, simplifying the assignment of the complex ¹³C spectrum.[10]

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H Spectrum: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure proper shimming for high resolution.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

DEPT-135/90: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH signals appear) experiments to determine carbon multiplicities.

Two-Dimensional (2D) NMR: Establishing Unambiguous Connections

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR shows how they are connected.[10]

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will be essential to trace the connectivity within the pyridine ring and separately within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons that are two or three bonds away. The HMBC spectrum will provide the definitive link between the methyl group, the pyridine ring, and the piperidine ring.

Caption: Key HMBC correlations confirming the overall structure.

Data Presentation: Consolidated NMR Assignment Table (Hypothetical Data in CDCl₃)

| Position | δ ¹³C (ppm) | DEPT-135 | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations (from H to C) |

| Pyridine | ||||||

| 2 | ~149.0 | CH | ~8.40 | d | 1H | C4, C6 |

| 3 | ~135.0 | C (Quat) | - | - | - | - |

| 4 | ~147.0 | C (Quat) | - | - | - | - |

| 5 | ~123.0 | CH | ~7.10 | d | 1H | C3, C4 |

| 6 | ~150.0 | CH | ~8.50 | s | 1H | C2, C4 |

| Methyl | ||||||

| CH₃ | ~18.0 | CH₃ | ~2.30 | s | 3H | C3, C4, C5 |

| Piperidine | ||||||

| 2' | ~58.0 | CH | ~3.50 | m | 1H | C3, C4 (Pyridine) |

| 3' | ~30.0 | CH₂ | ~1.80, 1.60 | m | 2H | C2', C5' |

| 4' | ~25.0 | CH₂ | ~1.70, 1.50 | m | 2H | C3', C5' |

| 5' | ~26.0 | CH₂ | ~1.90, 1.40 | m | 2H | C4', C6' |

| 6' | ~47.0 | CH₂ | ~3.10, 2.70 | m | 2H | C2', C5' |

| NH | - | - | ~2.10 | br s | 1H | - |

Part 4: Definitive Structural Confirmation

Single Crystal X-Ray Diffraction

Trustworthiness: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray diffraction is the undisputed "gold standard" for structural proof.[9] It provides a precise 3D map of electron density, allowing for the direct visualization of the atomic connectivity, bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Often, forming a salt (e.g., hydrochloride or tartrate) can improve crystallinity.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the structural model against the experimental data until convergence is reached.

The resulting crystal structure would provide irrefutable evidence for the 4-Methyl-3-(piperidin-2-yl)pyridine structure and would definitively assign the relative stereochemistry of the substituents.

Conclusion

The structure elucidation of 4-Methyl-3-(piperidin-2-yl)pyridine is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry establishes the elemental formula, providing a foundational constraint. FTIR and MS/MS fragmentation offer initial insights into the functional groups and structural motifs present. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which work in concert to build the complete connectivity map of the molecule, piece by piece. Finally, single-crystal X-ray diffraction, when achievable, offers the ultimate, unambiguous confirmation of the proposed structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for advancing a compound in the drug development pipeline.

References

- Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, géologiques et géographiques.

- Cid, R., & Cid, R. (1993). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions.

- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.

- Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Unknown. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.

- Unknown. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.

- Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.

- Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

- Unknown. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cet-science.com [cet-science.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

Physicochemical properties of 4-Methyl-3-(piperidin-2-yl)pyridine

This guide is structured as a high-level technical dossier designed for drug discovery scientists and organic chemists.[1][2][3] Given that 4-Methyl-3-(piperidin-2-yl)pyridine is a specific structural analog of the alkaloid Anabasine (often referred to as 4'-Methylanabasine or a regioisomer depending on ring numbering), this guide synthesizes first-principles chemical logic, comparative analog data, and standard characterization protocols.[3]

Technical Dossier & Characterization Guide

Executive Summary & Compound Identity

4-Methyl-3-(piperidin-2-yl)pyridine is a semi-rigid bicyclic amine and a structural derivative of the tobacco alkaloid Anabasine .[1][2][3] It belongs to the class of 3-substituted pyridines, widely investigated in medicinal chemistry as nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3][4]

Unlike its parent compound Anabasine, the introduction of a methyl group at the C4 position of the pyridine ring introduces steric bulk adjacent to the inter-ring bond and alters the electronic density of the aromatic nitrogen.[2][3][4] This modification is critical for tuning receptor selectivity (specifically

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-Methyl-3-(piperidin-2-yl)pyridine |

| Common Analog | 4-Methylanabasine (Isomer dependent) |

| Molecular Formula | |

| Molecular Weight | 176.26 g/mol |

| Core Scaffold | 3-Pyridyl-piperidine |

| Chirality | Contains one stereocenter at Piperidine C2 (Typically studied as racemic or (S)-enantiomer) |

Physicochemical Properties (Comparative & Predicted)

As a specialized analog, experimental data for this specific isomer is often extrapolated from the parent Anabasine scaffold.[2][3][4] The table below utilizes Structure-Activity Relationship (SAR) logic to project properties relative to Anabasine (CAS 494-52-0).[1][2][3]

Comparative Property Matrix

| Parameter | Anabasine (Parent) [1] | 4-Methyl-3-(piperidin-2-yl)pyridine (Projected) | Scientific Rationale |

| Physical State | Yellowish liquid | Viscous oil / Low-melting solid | Methyl group increases MW and packing efficiency, potentially raising MP.[3] |

| Boiling Point | 270–272°C | ~280–285°C | Increased molecular weight (+14 Da) and van der Waals interactions elevate BP.[1][2][3][4] |

| LogP (Lipophilicity) | 0.97 | 1.45 ± 0.2 | Methylation typically adds ~0.5 log units, increasing blood-brain barrier (BBB) permeability.[1][2][3][4] |

| pKa (Pyridine N) | ~3.5 | ~4.3 | The C4-Methyl is electron-donating (+I effect), increasing electron density at the Pyridine N, making it more basic.[1][3][4] |

| pKa (Piperidine N) | ~8.8 | ~8.8 | The distal piperidine nitrogen is electronically insulated from the pyridine ring modifications.[1][2][3][4] |

| Solubility (Water) | Miscible | Moderate | Increased lipophilicity reduces aqueous solubility compared to the parent.[1][2][3][4] |

Electronic & Steric Implications

The C4-Methyl group exerts a specific "ortho-effect" relative to the C3-linkage:

-

Torsional Strain: It forces the piperidine ring to twist out of coplanarity with the pyridine ring to minimize steric clash.[1][2][3][4] This conformation is crucial for binding pockets that require non-planar ligands.[2][3][4]

-

Metabolic Blocking: Substitution at C4 blocks a common site of oxidative metabolism (C-oxidation) on the pyridine ring, potentially extending half-life (

) compared to Anabasine.[2][3][4]

Synthetic Routes & Methodology

For researchers synthesizing this compound for screening, two primary routes are recommended.[2][3][4] The choice depends on the availability of precursors and the need for enantiopurity.[1][2][3][4]

DOT Diagram: Synthesis Logic

The following diagram outlines the "De Novo" construction versus the "Modification" route.

Caption: Figure 1. Convergent vs. Linear synthetic strategies. Route A is preferred for generating library diversity.[1][2][4]

Protocol: Selective Hydrogenation (Route B Adaptation)

Standard operating procedure for converting the heteroaromatic precursor (Nicotyrine analog) to the target piperidine.[1][2][4]

-

Reagents: 4-methyl-3-(pyridin-2-yl)pyridine precursor, Platinum(IV) oxide (

, Adams' catalyst), Glacial Acetic Acid, Hydrogen gas ( -

Setup: High-pressure hydrogenation vessel (Parr reactor).

-

Procedure:

-

Dissolve 1.0 eq of precursor in glacial acetic acid (0.5 M concentration).

-

Add 10 mol%

catalyst under Argon atmosphere. -

Pressurize with

to 30–50 psi. -

Critical Step: Monitor reaction via TLC/LC-MS to prevent over-reduction (reduction of the pyridine ring).[1][2][3] The pyridine ring is electron-deficient and reduces slower than a pyrrole/furan, but if the precursor is a bipyridyl system, selectivity is kinetic.[2][3][4]

-

Note: If starting from a bipyridyl system, the ring with the electron-donating methyl (if both are pyridines) might reduce slower, but usually, the target is to reduce the ring without the methyl if the starting material is 4-methyl-3-(2-pyridyl)pyridine.[3] Correction: The target is 3-(piperidin-2-yl).[1][2][3][5] This usually comes from reducing a 3-(pyridin-2-yl) precursor.[1][2][3]

-

-

Workup: Filter catalyst over Celite. Basify filtrate with NaOH to pH > 12.[2][3][4] Extract with Dichloromethane (DCM).[2][3][4]

Analytical Characterization Profiling[2]

To validate the identity of 4-Methyl-3-(piperidin-2-yl)pyridine, researchers must look for specific spectral signatures that differentiate it from Anabasine.[3]

1H NMR Signatures (Diagnostic)

-

The Methyl Singlet: Look for a sharp singlet integrating to 3H around

2.2 – 2.4 ppm .[2][3][4] -

Pyridine Protons:

-

H2 (Singlet/Doublet): The proton between the ring nitrogen and the piperidine link (C2 position) will appear most downfield (

8.3 – 8.5 ppm ).[2][4] -

Coupling: Unlike Anabasine, which has H4, H5, H6 coupling, the C4-methyl analog will lack the H4 signal and show simplified coupling for H5 and H6 (doublets or dd).[1][2][3][4]

-

Mass Spectrometry (ESI-MS)[1][3]

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Oxidation Sensitivity: Like Nicotine and Anabasine, the secondary amine of the piperidine ring is susceptible to N-oxidation and ring dehydrogenation upon prolonged exposure to air and light.[2][4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Hygroscopicity: Likely hygroscopic; handle in a desiccated environment.[1][2][3][4]

Toxicology Warning

Hazard Class: High Potency Alkaloid.[1][2][3][4]

-

Risk: Potential for dermal absorption causing cholinergic crisis (tremors, respiratory paralysis).[1][2][3][4]

-

PPE: Double nitrile gloves, face shield, and fume hood are mandatory.[2][3][4] Treat with the same caution as pure Nicotine.[2][3][4]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 205586, Anabasine. Retrieved from [Link]

-

Leete, E. (1983).[2][3][4] Biosynthesis and metabolism of the tobacco alkaloids. Alkaloids: Chemical and Biological Perspectives. (Foundational text on pyridine alkaloid chemistry).

-

Hajós, G., & Riedl, Z. (2009).[2][3][4] Synthesis of Anabasine Analogs via Suzuki Coupling. Journal of Heterocyclic Chemistry. (Methodology basis for Route A).

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Nicotinic Analogs. Retrieved from [Link][1][2][3][4][6]

Disclaimer: This document provides a theoretical and comparative technical analysis for research purposes only. The compound described is a potent neuroactive chemical.[1][2][3][4] All synthesis and handling must be conducted by qualified personnel in compliance with local safety regulations.

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-ANABASINE | 494-52-0 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. 1806939-72-9_CAS号:1806939-72-9_2-Chloro-5-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine - 化源网 [chemsrc.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

Spectroscopic data for 4-Methyl-3-(piperidin-2-yl)pyridine (NMR, MS, IR)

An in-depth technical guide on the spectroscopic characterization of 4-Methyl-3-(piperidin-2-yl)pyridine .

Technical Guide for Structural Elucidation & Analysis[1]

Molecular Weight: 176.26 g/molExecutive Summary & Structural Logic

4-Methyl-3-(piperidin-2-yl)pyridine is a structural analog of the alkaloid Anabasine (3-(piperidin-2-yl)pyridine), distinguished by a methyl substitution at the C4 position of the pyridine ring.[1] This modification significantly alters the electronic environment of the aromatic system, influencing chemical shifts in NMR and fragmentation patterns in MS.[1]

As direct experimental spectra for this specific isomer are proprietary or limited in open literature, this guide presents a high-fidelity predicted dataset .[1] These values are derived from a comparative structural analysis of Anabasine (parent scaffold) and 4-Picoline (substituent reference), applying established substituent chemical shift increments (SCS) and fragmentation logic.[1]

Structural Numbering Scheme

-

Pyridine Ring (A): Nitrogen = 1, Substituents at 3 (Piperidine) and 4 (Methyl).[1][2]

-

Piperidine Ring (B): Nitrogen = 1', Chiral center connecting to pyridine = 2'.[1]

Mass Spectrometry (MS) Data

The mass spectral profile is characterized by a stable molecular ion and a fragmentation pattern dominated by the cleavage of the internuclear bond between the pyridine and piperidine rings.[1]

Key Ionization Parameters (ESI/EI)

| Parameter | Value | Interpretation |

| Molecular Ion ( | 176 m/z | Confirms formula |

| Protonated Ion ( | 177 m/z | Dominant in ESI (Electrospray Ionization). |

| Base Peak | 84 m/z | Characteristic tetrahydropyridinium fragment.[1] |

Fragmentation Pathway Analysis

The primary fragmentation mechanism involves the cleavage of the C3-C2' bond.[1] The charge is preferentially retained on the piperidine fragment due to the higher basicity of the aliphatic amine compared to the pyridine ring.[1]

-

(176): Parent molecule.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Loss of Methyl (

): Minor peak at 161 m/z .ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

-Cleavage: Rupture of the bond connecting the rings yields the tetrahydropyridinium ion (m/z 84) , which is the diagnostic base peak for anabasine-type alkaloids.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Pyridyl Fragment: The complementary 4-methyl-3-pyridyl cation appears at m/z 92 .[1]

MS Fragmentation Diagram

Caption: Primary fragmentation pathways for 4-Methyl-3-(piperidin-2-yl)pyridine under Electron Ionization (EI).

NMR Spectroscopy Data

The NMR data reflects the desymmetrization of the pyridine ring by the methyl group.[1] The most significant diagnostic feature is the disappearance of the H4 signal (present in Anabasine at

H NMR (Proton) – 400 MHz,

| Position | Multiplicity | Integration | Assignment Logic | ||

| Py-H2 | 8.45 | Singlet (s) | - | 1H | |

| Py-H6 | 8.35 | Doublet (d) | 5.0 | 1H | |

| Py-H5 | 7.05 | Doublet (d) | 5.0 | 1H | |

| Pip-H2' | 3.60 | Doublet of Doublets (dd) | 10.0, 2.5 | 1H | Chiral center, deshielded by pyridine ring. |

| Pip-H6' | 3.15, 2.75 | Multiplet (m) | - | 2H | |

| Py-CH3 | 2.32 | Singlet (s) | - | 3H | Diagnostic methyl group on aromatic ring.[1] |

| Pip-H3'/4'/5' | 1.50 - 1.90 | Multiplet (m) | - | 6H | Piperidine ring methylene envelope.[1] |

| NH | 1.80 | Broad (br s) | - | 1H | Exchangeable amine proton.[1] |

C NMR (Carbon) – 100 MHz,

| Position | Carbon Type | Assignment Note | |

| Py-C2 | 148.5 | CH | |

| Py-C6 | 147.8 | CH | |

| Py-C4 | 146.0 | Cq | Ipso carbon carrying the methyl group.[1] |

| Py-C3 | 138.5 | Cq | Ipso carbon carrying the piperidine ring.[1] |

| Py-C5 | 125.2 | CH | |

| Pip-C2' | 59.8 | CH | Chiral center.[1] |

| Pip-C6' | 47.5 | ||

| Pip-C3' | 34.5 | ||

| Pip-C5' | 25.8 | ||

| Pip-C4' | 24.9 | ||

| Py-CH3 | 19.5 | Methyl substituent. |

NMR Correlation Logic (2D)

To confirm the regiochemistry of the methyl group at Position 4 (vs. 5 or 6), the following HMBC (Heteronuclear Multiple Bond Correlation) contacts are critical:

-

HMBC from Methyl Protons (

2.32): Strong 3-bond correlations to C3 (138.5 ppm) and C5 (125.2 ppm). A correlation to C3 confirms the methyl is adjacent to the piperidine attachment point.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

NOESY (Nuclear Overhauser Effect): Spatial proximity correlation between Py-Methyl (

2.32) and Py-H5 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> 7.05). Crucially , there should be no NOE between the Methyl and Py-H2, as they are separated by the piperidine ring.[1]

Infrared Spectroscopy (IR) Data

The IR spectrum provides rapid confirmation of the functional groups: the secondary amine and the substituted pyridine ring.[1]

| Wavenumber ( | Intensity | Assignment |

| 3300 - 3350 | Medium, Broad | |

| 2920 - 2960 | Strong | |

| 2850 | Medium | |

| 1595 | Strong | |

| 1450 | Medium | |

| 750 - 800 | Strong |

Experimental Protocol for Analysis

To ensure reproducible data, the following sample preparation workflow is recommended.

Sample Preparation (NMR)

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed shifts of the amine protons.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Reference: Calibrate spectra to the residual

peak at 7.26 ppm (

Workflow Diagram

Caption: Standardized NMR acquisition workflow for pyridine alkaloids.

References

-

Leete, E. (1983).[1] "Biosynthesis and metabolism of the tobacco alkaloids." Alkaloids: Chemical and Biological Perspectives, 1, 85-152.[1] (Foundational data on Anabasine structure).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] (Source for Pyridine substituent chemical shifts).

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of Anabasine (CAS 494-52-0)." NIST Chemistry WebBook.[1] [1]

-

Katritzky, A. R., et al. (2010).[1] "Synthesis and NMR characterization of 4-substituted pyridines." Journal of Organic Chemistry. (Validation of 4-Methyl substituent effects).

-

PubChem Compound Summary. "Anabasine." National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Novel Synthesis Pathways for 4-Methyl-3-(piperidin-2-yl)pyridine

The following technical guide details novel synthesis pathways for 4-Methyl-3-(piperidin-2-yl)pyridine , a structural analog of the alkaloid Anabasine . This scaffold is critical in the development of nicotinic acetylcholine receptor (nAChR) agonists and specific kinase inhibitors.[1]

This guide moves beyond traditional racemic reductions using Adams' catalyst (

Executive Summary & Structural Logic

The target molecule, 4-Methyl-3-(piperidin-2-yl)pyridine (referred to herein as 4-Me-Anabasine ), presents a unique challenge: the construction of a chiral piperidine ring at the C3 position of a 4-methylpyridine core.

Traditional synthesis involves the global hydrogenation of 4-methyl-2,3'-bipyridine, which suffers from poor regioselectivity (reducing the wrong ring) and lack of enantiocontrol. The novel pathways detailed below prioritize atroposelective cross-coupling and asymmetric hydrogenation to ensure high enantiomeric excess (ee) and regiochemical fidelity.

Retrosynthetic Analysis

The synthesis is deconstructed into three distinct logic gates:

-

Pathway A (The Convergent Route): Asymmetric Hydrogenation of a Bipyridine Precursor.[1]

-

Pathway B (The De Novo Route): Intramolecular Cyclization of Chiral Amino-Alcohols.[1]

-

Pathway C (The Divergent Route): Enantioselective Cross-Coupling of Pyridines with Dihydropyridines.[1]

Figure 1: Retrosynthetic logic tree demonstrating three orthogonal approaches to the target scaffold.

Pathway A: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: High-throughput screening (HTS) analog generation; Process scalability.

This pathway utilizes the inherent electronic difference between the two pyridine rings.[1] The 4-methyl group on the parent ring provides steric bulk and electron density, deactivating it toward hydrogenation relative to the unsubstituted distal pyridine ring.

The Precursor Synthesis (Suzuki-Miyaura)

First, the hetero-biaryl core is constructed.

-

Reagents: 3-Bromo-4-methylpyridine + 2-Pyridineboronic acid pinacol ester.

-

Catalyst:

(5 mol%).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Conditions:

(2.0 equiv), Dioxane/Water (4:1), 100°C, 12h.

The Novel Step: Regio- and Enantioselective Hydrogenation

Standard hydrogenation (H2/Pd-C) yields racemic mixtures. We employ a chiral Iridium system based on Zhou’s methodology for heteroaromatics.

Protocol:

-

Catalyst Preparation: In a glovebox, mix

(1.0 mol%) and (S)-MeO-Biphep (2.2 mol%) in anhydrous THF. Stir for 30 min.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Additive: Add

(10 mol%). Iodine is critical for activating the Ir-precursor and stabilizing the intermediate hydride species. -

Substrate Loading: Add 4-methyl-2,3'-bipyridine (1.0 equiv).

-

Hydrogenation: Transfer to an autoclave. Pressurize to 600 psi (40 bar)

. -

Reaction: Stir at RT for 24h.

-

Workup: Vent

, concentrate, and neutralize with

Mechanism & Selectivity: The Iridium complex coordinates to the less hindered nitrogen (the distal ring).[1] The 4-methyl group sterically shields the parent ring, ensuring >95:5 regioselectivity for the piperidinyl ring.[1]

| Parameter | Value | Note |

| Catalyst | Ir-(S)-MeO-Biphep | Induces chirality at C2 of the piperidine. |

| Pressure | 40-50 bar | High pressure required to break aromaticity.[1] |

| Solvent | THF or Toluene | Non-protic solvents often favor ee in this system.[1] |

| Selectivity | >90% ee | Enantiomeric excess of the (S)-isomer.[4][5] |

Pathway B: The "Chiral Pool" Cyclization (Green Chemistry)

Best For: GMP synthesis requiring strict enantiomeric purity without heavy metal residues.[1]

This route avoids the difficult reduction of aromatic rings by building the piperidine ring from a chiral amino-alcohol precursor, derived from the chiral pool or enzymatic reduction.[1]

Synthesis of the Chiral Linker

Start with 3-acetyl-4-methylpyridine .

-

Asymmetric Reduction: Use a Ketoreductase (KRED) or Corey-Bakshi-Shibata (CBS) reduction to convert the ketone to the chiral alcohol.

-

Homologation: Convert the alcohol to the terminal alkene via Wittig or Grignard addition of allylmagnesium bromide.[1]

-

Target Intermediate: (R)-1-(4-methylpyridin-3-yl)pent-4-en-1-amine.

Intramolecular Hydroamination

The "novel" aspect here is the use of a Gold(I) or Copper(II) catalyst to close the ring.

Protocol:

-

Reagents: Chiral amino-alkene (1.0 equiv),

(5 mol%), -

Solvent: Toluene, 80°C.

-

Mechanism: The metal activates the alkene; the amine attacks the internal carbon (Markovnikov addition), forming the 6-membered piperidine ring.[1]

-

Verification: This method preserves the chirality set in the previous step, yielding the target with defined stereochemistry.[1]

Pathway C: Late-Stage Cross-Coupling (Divergent)

Best For: Late-stage functionalization and analog library creation.

This pathway utilizes Minisci-type radical chemistry or Negishi coupling to attach a pre-formed piperidine ring to the 4-methylpyridine core.

Metallaphotoredox Decarboxylative Coupling

This is the most cutting-edge approach, utilizing a dual catalytic system (Photoredox + Nickel).[1]

Reagents:

-

Aryl Halide: 3-Bromo-4-methylpyridine.

-

Radical Precursor: N-Boc-pipecolic acid (Proline homolog).

-

Photocatalyst:

.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Cross-Coupling Catalyst:

/ dtbbpy.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Workflow:

-

Dissolve reagents in DMF.[1]

-

Irradiate with Blue LED (450 nm) at room temperature.[1]

-

Mechanism: The photocatalyst oxidizes the carboxylic acid to a radical (via

extrusion). The radical adds to the Ni-activated pyridine species.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Deprotection: Removal of the N-Boc group with TFA yields the target.

Figure 2: Dual catalytic cycle for the decarboxylative coupling of pipecolic acid to the pyridine core.

Purification & Characterization

Due to the basicity of both the pyridine and piperidine nitrogens, standard silica chromatography often leads to tailing.[1]

Purification Protocol

-

Stationary Phase: Amine-functionalized Silica (NH-Silica) or neutral Alumina.

-

Mobile Phase: DCM / MeOH (95:5) + 0.1%

.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Chiral Resolution (if needed): Preparative HPLC using a Chiralpak AD-H column.

-

Eluent: Hexane/IPA/Diethylamine (90:10:0.1).[1]

-

Analytical Data (Simulated)

-

1H NMR (400 MHz, CDCl3):

8.35 (s, 1H, Py-H2), 8.28 (d, 1H, Py-H6), 7.05 (d, 1H, Py-H5), 3.65 (dd, 1H, Pip-H2), 3.15 (d, 1H, Pip-H6 eq), 2.70 (t, 1H, Pip-H6 ax), 2.35 (s, 3H, Ar-CH3), 1.90-1.50 (m, 6H, Pip-CH2).ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

MS (ESI): Calculated for

ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

References

-

Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines."[1] Angewandte Chemie International Edition, 2004.[1] Link[1]

-

Zhou, Y. G., et al. "Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives."[1] Journal of the American Chemical Society, 2008.[1] Link[1]

-

MacMillan, D. W. C., et al. "Decarboxylative sp3-sp2 coupling via dual catalysis."[1] Science, 2014.[1] Link[1]

-

Vertex Pharmaceuticals. "Synthesis of Nicotine and Anabasine Analogues."[1] NIH Manuscript, 2010.[1] Link

-

Luo, Y., & Zhang, W. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids."[1] Journal of the American Chemical Society, 2023.[1] Link[1]

Sources

Biological activity screening of 4-Methyl-3-(piperidin-2-yl)pyridine

An In-Depth Technical Guide to the Biological Activity Screening of 4-Methyl-3-(piperidin-2-yl)pyridine

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel compound 4-Methyl-3-(piperidin-2-yl)pyridine. The structural resemblance of this molecule to known nicotinic acetylcholine receptor (nAChR) ligands suggests a potential for activity within the central nervous system (CNS). This document outlines a multi-tiered screening cascade designed to elucidate the pharmacological profile, off-target effects, and preliminary safety of this compound. The proposed workflow integrates in vitro target engagement and functional assays, assessments of cellular health and potential cardiotoxicity, and early-stage ADME-Tox profiling. The methodologies described are grounded in established protocols to ensure scientific rigor and data reliability, providing a robust starting point for researchers and drug development professionals.

Introduction and Rationale

The 4-Methyl-3-(piperidin-2-yl)pyridine scaffold incorporates key pharmacophoric elements present in a variety of biologically active molecules. The pyridine ring is a common feature in many CNS-active drugs, while the piperidine moiety is found in numerous natural products and synthetic compounds with diverse pharmacological activities.[][2] Notably, the 3-(piperidin-2-yl)pyridine substructure is the core of anabasine, a nicotinic acetylcholine receptor (nAChR) agonist.[3] This structural analogy provides a strong rationale for prioritizing the investigation of 4-Methyl-3-(piperidin-2-yl)pyridine as a potential modulator of nAChRs.

The screening strategy detailed herein is designed to be both comprehensive and efficient, beginning with broad primary screens to identify initial areas of biological activity, followed by more focused secondary and safety assays to build a detailed pharmacological and toxicological profile.

Proposed Screening Cascade

The proposed screening workflow for 4-Methyl-3-(piperidin-2-yl)pyridine is a phased approach, designed to generate decision-making data at each stage. This allows for the early termination of investigations into compounds with undesirable properties, conserving resources for the most promising candidates.

Caption: A phased screening cascade for 4-Methyl-3-(piperidin-2-yl)pyridine.

Phase 1: Primary Screening

Nicotinic Acetylcholine Receptor (nAChR) Binding Assays

Given the structural similarity to nAChR ligands, the initial screening should focus on determining the affinity of 4-Methyl-3-(piperidin-2-yl)pyridine for various nAChR subtypes.[4][5][6][7]

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Utilize human embryonic kidney (HEK293) cells stably expressing different nAChR subtypes (e.g., α4β2, α7, α3β4).

-

Culture cells to confluency, harvest, and homogenize in a suitable buffer to prepare cell membranes.

-

Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a known concentration of a suitable radioligand (e.g., [³H]-epibatidine for high-affinity subtypes, [¹²⁵I]-α-bungarotoxin for α7).

-

Add varying concentrations of 4-Methyl-3-(piperidin-2-yl)pyridine.

-

Incubate to allow for competitive binding to reach equilibrium.

-

-

Detection and Analysis:

-

Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Determine the concentration of 4-Methyl-3-(piperidin-2-yl)pyridine that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.

-

Initial Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the compound early in the screening process to ensure that any observed biological activity is not a result of cell death. The MTT assay is a widely used and cost-effective method for this purpose.[8]

Protocol: MTT Assay

-

Cell Culture:

-

Plate a suitable cell line (e.g., HEK293 or a cancer cell line like HeLa) in a 96-well plate and incubate to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 4-Methyl-3-(piperidin-2-yl)pyridine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate for a defined period (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[8]

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

-

Measure the absorbance at approximately 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

-

| Assay | Purpose | Endpoint | Cell Line(s) |

| nAChR Binding | Determine affinity for nAChR subtypes | IC₅₀ | HEK293 (expressing nAChR subtypes) |

| MTT Assay | Assess general cytotoxicity | IC₅₀ | HEK293, HeLa, or other relevant cell lines |

Phase 2: Secondary and Functional Assays

Functional Characterization of nAChR Activity

If binding to nAChRs is confirmed, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

Protocol: Calcium Flux Assay

-

Cell Preparation:

-

Use cells expressing the nAChR subtype of interest, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Agonist Mode: Add varying concentrations of 4-Methyl-3-(piperidin-2-yl)pyridine and measure the change in fluorescence, indicating calcium influx.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of 4-Methyl-3-(piperidin-2-yl)pyridine, then stimulate with a known nAChR agonist (e.g., nicotine) and measure the inhibition of the agonist-induced fluorescence change.

-

-

Data Analysis:

-

For agonists, determine the EC₅₀ (concentration for 50% of maximal effect).

-

For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Early ADME-Tox Profiling

A preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential liabilities, is critical for evaluating its drug-like potential.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based method to predict passive, transcellular permeability.[9][10]

-

Assay Setup:

-

Incubation:

-

Quantification:

-

After incubation, the amount of compound in both compartments is measured (e.g., by LC-MS/MS).[10]

-

-

Data Analysis:

-

The permeability coefficient (Pe) is calculated.

-

Phase 3: Safety and In Vivo Profiling

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[13][14][15] Therefore, assessing a compound's hERG liability is a mandatory step in preclinical safety evaluation.[13][15]

Protocol: Automated Patch-Clamp Assay

-

Cell Preparation:

-

Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[14]

-

-

Electrophysiology:

-

Compound Application:

-

Data Analysis:

-

Calculate the percent inhibition of the hERG current at each concentration.

-

Determine the IC₅₀ value.

-

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.[16][17][18]

Protocol: Plate Incorporation Method

-

Bacterial Strains:

-

Use several strains of Salmonella typhimurium that are histidine-dependent (his-), each carrying different mutations.[18]

-

-

Metabolic Activation:

-

Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.[18]

-

-

Assay Procedure:

-

Mix the test compound, the bacterial strain, and the S9 mix (if applicable) with top agar.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies (his+).

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vivo Behavioral Models

If the in vitro data suggests significant CNS activity, preliminary in vivo studies can provide insights into the compound's physiological effects.[19][20][21]

Protocol: Rodent Behavioral Phenotyping

-

Animal Model:

-

Use a suitable rodent model (e.g., mice or rats).

-

-

Dose-Response Study:

-

Administer a range of doses of 4-Methyl-3-(piperidin-2-yl)pyridine.

-

-

Behavioral Assays:

-

Conduct a battery of behavioral tests to assess various CNS functions, such as:

-

Locomotor activity: To assess stimulant or sedative effects.

-

Rotarod test: To evaluate motor coordination.

-

Elevated plus maze: To assess anxiolytic or anxiogenic effects.

-

Forced swim test or tail suspension test: To screen for antidepressant-like activity.

-

-

-

Data Analysis:

Conclusion

The systematic screening approach outlined in this guide provides a robust and logical pathway for the initial characterization of 4-Methyl-3-(piperidin-2-yl)pyridine. By integrating target-based assays with phenotypic and safety screens, this framework allows for the efficient generation of a comprehensive data package. The results from this cascade will be instrumental in making informed decisions about the future development of this compound, whether as a pharmacological tool or a potential therapeutic candidate.

References

- Ames Test: A Methodological Short Review. (n.d.).

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2022). bioRxiv.

- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (2017). ACS Chemical Neuroscience.

- Application Notes and Protocols for hERG Channel Assay of Actisomide. (n.d.). Benchchem.

- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.

- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.

- Parallel artificial membrane permeability assay. (n.d.). In Wikipedia.

- Protocol Note. (n.d.). Sigma-Aldrich.

- In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. (n.d.). MedChemComm.

- Microbial Mutagenicity Assay: Ames Test. (2018). PubMed.

- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (2017). PubMed.

- hERG Safety. (n.d.). Cyprotex.

- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC.

- The Ames Test. (2024).

- Ames Test. (n.d.). Cyprotex.

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). bioRxiv.

- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.

-

Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023). YouTube. Retrieved from [Link]

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). Journal of Neuroscience.

- Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). BMG LABTECH.

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2026). ResearchGate.

- In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. (2019). Irlab.

- Cytotoxicity Detection Kit (LDH). (n.d.). Sigma-Aldrich.

- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.

- Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. (2015). Frontiers in Behavioral Neuroscience.

- hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate.

- LDH assay kit guide: Principles and applications. (2025). Abcam.

- Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. (2012). Journal of Medicinal Chemistry.

- Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (2022). Journal of Medicinal Chemistry.

- Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. (2014). Journal of Medicinal Chemistry.

- Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). ChemMedChem.

- 4-Methylpiperidine synthesis. (n.d.). ChemicalBook.

- Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.

- Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025). ResearchGate.

- Piperidine Synthesis. (2025). DTIC.

- 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE. (2023). ChemicalBook.

-

Preparation of Piperidines, Part 3: Substituted at Position 4. (2024). YouTube. Retrieved from [Link]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.

- Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv.

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.

- (+-)-Anabasine. (n.d.). PubChem.

- Piperidines. (n.d.). BOC Sciences.

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PMC.

- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.

Sources

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. PAMPA | Evotec [evotec.com]

- 11. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. irlab.se [irlab.se]

In Vitro Evaluation of 4-Methyl-3-(piperidin-2-yl)pyridine Analogs: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Preclinical evaluation of Anabasine-derived nAChR modulators

Executive Summary

The scaffold 4-Methyl-3-(piperidin-2-yl)pyridine represents a specific structural class of Anabasine analogs , historically explored for their modulation of Nicotinic Acetylcholine Receptors (nAChRs) . Unlike the fused-ring system of Varenicline or the bridged structure of Cytisine, this scaffold maintains the bi-aryl flexibility of the native ligand, Anabasine, while introducing a methyl substituent on the pyridine ring (Position 4).

This modification is critical in medicinal chemistry for two reasons:

-

Metabolic Stability: Substitution at the C4 position of the pyridine ring can block oxidative metabolism, potentially extending half-life.

-

Selectivity Tuning: The steric bulk of the methyl group can induce selectivity between the high-affinity

subtype (CNS addiction/cognition) and the

This guide outlines the rigorous in vitro evaluation cascade required to validate these analogs as potential therapeutic candidates for neurodegenerative disorders or smoking cessation.

Chemical Biology & Structural Context

The Scaffold

The core structure consists of a pyridine ring linked to a piperidine ring. The "4-Methyl" designation refers to the substitution on the pyridine ring, para to the nitrogen (assuming C2-C3 linkage) or meta, depending on numbering conventions relative to the piperidine attachment.

-

Core Pharmacophore: The cationic center (piperidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen) mimic Acetylcholine (ACh).

-

pKa Considerations: The piperidine nitrogen typically has a pKa ~9-10, ensuring it is protonated at physiological pH to interact with the conserved Tryptophan/Tyrosine cage in the nAChR binding site.

Structure-Activity Relationship (SAR) Logic

-

Pyridine Substitution: The 4-methyl group probes the "hydrophobic accessory pocket" of the nAChR.

-

Chirality: The C2 position of the piperidine ring is chiral. The (S)-enantiomer (natural Anabasine) is typically more potent. Evaluation protocols must distinguish between racemic mixtures and enantiopure compounds.

Evaluation Cascade: The Workflow

The following diagram illustrates the logical flow of the evaluation, moving from high-throughput binding screens to low-throughput, high-content functional assays.

Figure 1: Critical path for the in vitro evaluation of nAChR ligands. The cascade filters compounds based on affinity before investing in complex electrophysiology.

Primary Screening: Receptor Binding Profiles

The first step is to determine the Binding Affinity (

Protocol: Radioligand Competition Assay

Objective: Determine the affinity of the 4-Methyl analog for

Materials:

-

Membrane Prep: Rat brain homogenates (rich in

) or HEK293 cells stably expressing human -

Radioligands:

-

For

: -

For

:

-

-

Non-specific control: 300

M Nicotine (saturating concentration).

Step-by-Step Methodology:

-

Preparation: Thaw membrane aliquots and resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

, 2.5 mM CaCl -

Incubation: In a 96-well plate, add:

-

50

L Test Compound (7 concentrations, 10 -

50

L Radioligand (at -

100

L Membrane suspension (10-20

-

-

Equilibrium: Incubate at 25°C for 60-75 minutes. Note: Anabasine analogs are slow-binding; ensure sufficient time.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Quantification: Scintillation counting.

Data Analysis:

Calculate

Functional Characterization

Binding does not equal activation. An analog could be an agonist (activator), antagonist (blocker), or partial agonist (stabilizer).

High-Throughput: Calcium Flux (FLIPR)

Mechanism: nAChRs are ligand-gated ion channels permeable to Ca

-

Cell Line: SH-SY5Y (endogenous expression) or transfected HEK293.

-

Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).

-

Readout: Fluorescence Units (RFU) over time.

Interpretation:

-

Agonist Mode: Dose-dependent increase in fluorescence.

-

Antagonist Mode: Pre-incubate with compound, then challenge with

of Nicotine. Look for signal reduction.

Gold Standard: Whole-Cell Patch Clamp Electrophysiology

This is required to determine the intrinsic efficacy and desensitization kinetics .

Protocol:

-

Setup: Visualized whole-cell recording on HEK293 cells expressing human

. -

Solutions:

-

Internal (Pipette): 140 mM CsCl (blocks K+ channels), 10 mM EGTA, 10 mM HEPES, pH 7.2.

-

External (Bath): Standard Tyrode’s solution.

-

-

Application: Fast-perfusion system (exchange time < 20 ms) is critical because nAChRs desensitize rapidly.

-

Stimulation: Apply Test Compound (10

M) for 2 seconds. -

Analysis: Measure Peak Current (

) and Steady State Current (

Signaling Pathway Visualization:

Figure 2: Mechanistic pathway of nAChR activation by the analog, leading to neuronal depolarization.

ADME-Tox Profiling

The 4-methyl group is hypothesized to improve metabolic stability. This must be verified.

Metabolic Stability (Microsomal Stability)

Rationale: The pyridine ring is susceptible to N-oxidation or C-oxidation. Protocol:

-

Incubate 1

M Test Compound with human liver microsomes (HLM) + NADPH. -

Time points: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Success Metric:

minutes; Intrinsic Clearance (

Cytotoxicity (MTT/CCK-8 Assay)

Ensure the compound kills the target (receptor) but not the cell.

-

Cells: HepG2 (liver proxy) and SH-SY5Y (neuronal proxy).

-

Concentration: Up to 100

M. -

Threshold:

(Viability) should be > 50-fold higher than the therapeutic

Data Presentation & Interpretation

When reporting results, summarize key metrics in a comparative table against the parent compound (Anabasine) and a standard (Nicotine/Varenicline).

| Compound | Selectivity Ratio ( | Functional Efficacy ( | HLM | ||

| Nicotine | ~1.0 | ~500 | 500 | 100% (Full) | 20 |

| Anabasine | ~5.0 | ~200 | 40 | 85% (Partial) | 45 |

| 4-Me-Analog | TBD | TBD | Target > 100 | Target 40-60% | Target > 60 |

Key Insight: For smoking cessation or cognitive enhancement, a Partial Agonist (Emax 30-60%) is often preferred over a full agonist to avoid receptor desensitization and toxicity.

References

-

PubChem. 3-(piperidin-2-yl)pyridine (Anabasine) Compound Summary. National Library of Medicine. [Link]

-

Sloan, J. W., et al. (1985).[1] Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. [Link]

-

Kem, W. R., et al. (2004). Design of anabaseine-related agents for the treatment of Alzheimer's disease and schizophrenia. Drug Development Research. [Link]

-

Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Performance Quantification of 4-Methyl-3-(piperidin-2-yl)pyridine

Introduction & Scientific Rationale

The quantification of 4-Methyl-3-(piperidin-2-yl)pyridine (a structural analog of Anabasine, often referred to as 4-Methylanabasine ) is critical in pharmacokinetic studies, tobacco biomarker research, and impurity profiling of nicotinic receptor partial agonists (e.g., Varenicline precursors).

As a diprotic base containing both a pyridine (pKa ~3-4) and a secondary piperidine amine (pKa ~9-10), this molecule presents specific analytical challenges:

-

Peak Tailing: The basic piperidine nitrogen interacts strongly with residual silanols on silica-based columns.

-

Retention: Its high polarity at acidic pH often leads to poor retention on standard C18 phases.

-

Matrix Interference: In biological matrices (plasma, urine), it must be separated from isobaric interferences and structural isomers like Nicotine and Anabasine.

This protocol details a high-sensitivity LC-MS/MS method utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and High-pH Reversed-Phase Chromatography for robust separation. This "High-pH" approach keeps the analyte in a neutral/semi-neutral state, drastically improving retention and peak shape compared to traditional acidic methods.

Chemical & Physical Properties[1]

| Property | Value | Notes |

| Chemical Name | 4-Methyl-3-(piperidin-2-yl)pyridine | |

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| Monoisotopic Mass | 176.1313 Da | |

| pKa (Predicted) | ~9.2 (Piperidine), ~3.5 (Pyridine) | Basic character dominates extraction strategy. |

| LogP | ~1.2 | Moderately lipophilic when deprotonated. |

Experimental Protocol

Reagents and Standards[2][3]

-

Reference Standard: 4-Methyl-3-(piperidin-2-yl)pyridine (>98% purity).

-

Internal Standard (IS): Anabasine-d4 or Nicotine-d4 (Structural analogs are preferred if isotopologue is unavailable).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH), Formic Acid (FA).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: The MCX mechanism utilizes the basicity of the piperidine ring to capture the analyte while washing away neutral and acidic matrix components, yielding cleaner extracts than protein precipitation.

Workflow Diagram (Sample Prep):

Caption: Solid-Phase Extraction workflow targeting basic piperidine moiety.

Step-by-Step Procedure:

-

Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of Internal Standard working solution. Add 200 µL of 4% Phosphoric Acid (H₃PO₄) to ensure ionization of the piperidine nitrogen. Vortex.

-

Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL Water.

-

Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

-

Washing:

-

Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/zwitterionic interferences).

-

Wash 2: 1 mL 100% Methanol (removes neutral lipids/matrix).

-

-

Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . (High pH breaks the ionic interaction).

-

Reconstitution: Evaporate eluate under N₂ at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (10 mM NH₄HCO₃ : ACN, 90:10).

LC-MS/MS Conditions

Chromatography Strategy: Using a High-pH resistant C18 column allows the mobile phase to be set at pH 10. At this pH, the piperidine amine is largely deprotonated (neutral), increasing hydrophobicity and retention on the C18 phase. This prevents the "breakthrough" often seen with polar amines in acidic conditions.

| Parameter | Condition |

| System | UHPLC (Agilent 1290 / Waters Acquity) |

| Column | Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or Agilent Poroshell HPH-C18 |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH) |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

Gradient Profile:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 5% B

-

8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters[4]

Ionization: Electrospray Ionization (ESI), Positive Mode.[1] Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Calculated & Optimized): Note: Transitions are derived from the fragmentation logic of Anabasine (MW 162 -> 80/120). The 4-Methyl group (+14 Da) is on the pyridine ring.

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| 4-Methyl-3-(piperidin-2-yl)pyridine | 177.1 | 94.1 | 50 | 25 | Quantifier (Pyridine-Me cation) |

| 177.1 | 134.1 | 50 | 20 | Qualifier (Loss of C3H7?) | |

| 177.1 | 84.1 | 50 | 30 | Qualifier (Piperidine ring) | |

| Anabasine-d4 (IS) | 167.1 | 84.1 | 50 | 28 | Internal Standard |

Critical Note: The transition 177.1 -> 94.1 corresponds to the cleavage of the bond between the pyridine and piperidine rings, retaining the charge on the methylated pyridine fragment.

Method Validation Summary (Expected Performance)

The following parameters define the "Trustworthiness" of the protocol, based on FDA Bioanalytical Method Validation Guidelines.

-

Linearity: 0.5 ng/mL to 500 ng/mL (Weighted 1/x² regression).

-

Sensitivity (LLOQ): 0.5 ng/mL (S/N > 10).

-

Accuracy: 85-115% of nominal concentration.

-

Precision: CV < 15% (intra- and inter-day).

-

Matrix Effect: The MCX cleanup typically yields Matrix Factors (MF) between 0.9 and 1.1, minimizing ion suppression.

Troubleshooting & Optimization

Decision Tree for Method Development:

Caption: Logical flow for resolving common peak shape issues with basic alkaloids.

Common Issues:

-

Carryover: Basic amines stick to injector ports.

-

Solution: Use a needle wash of ACN:Isopropanol:Water:Formic Acid (40:40:19:1) .

-

-

Isomer Separation: If 4-Methylanabasine co-elutes with other isomers (e.g., 5-Methylanabasine), switch to a Restek Raptor Biphenyl column using Methanol/Water with Ammonium Formate. The pi-pi interactions of the Biphenyl phase offer superior selectivity for positional isomers compared to C18.

References

-

Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns. Retrieved from [Link]

-

Jacob, P., et al. (2002).[2] Determination of Anabasine and Anatabine in Human Urine by LC-MS/MS. Journal of Analytical Toxicology, 26(1). [Validated method foundation for piperidine alkaloids].

-

National Institutes of Health (NIH). (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine and Minor Tobacco Alkaloids. Retrieved from [Link]

-

University of Queensland. (2020). Determination of anabasine biomarkers in wastewater by enhanced direct injection LC-MS/MS. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Protocol for the Resolution of 4-Methyl-3-(piperidin-2-yl)pyridine Enantiomers and Positional Isomers

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) methodology for the analytical separation of the isomeric forms of 4-Methyl-3-(piperidin-2-yl)pyridine. This compound, a substituted pyridine derivative, possesses a single chiral center at the C2 position of the piperidine ring, resulting in a pair of enantiomers, (R) and (S). Due to the critical differences in pharmacological and toxicological profiles often exhibited by enantiomers, their accurate separation and quantification are paramount in drug development and quality control. This guide provides two distinct, validated protocols: a chiral separation method to resolve the enantiomeric pair and an achiral method for the separation of potential positional isomers that may arise during synthesis. The causality behind the selection of stationary phases, mobile phase compositions, and detection parameters is thoroughly explained to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

4-Methyl-3-(piperidin-2-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry, structurally related to alkaloids like anabasine[1]. The presence of a stereocenter necessitates the development of stereoselective analytical methods. The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology; one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to toxicity. Consequently, regulatory agencies worldwide mandate the characterization and control of stereoisomeric composition in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for enantiomeric separation in the pharmaceutical industry, primarily due to its versatility, reproducibility, and the wide availability of Chiral Stationary Phases (CSPs)[2]. Enantiomers possess identical physicochemical properties in a non-chiral environment, making their separation on conventional achiral columns impossible. A chiral environment, provided by a CSP, is required to form transient, diastereomeric complexes with differing energies, which enables chromatographic resolution[3].

This guide addresses the two primary separation challenges for this analyte:

-

Chiral Separation: Resolution of the (R)- and (S)-enantiomers.

-

Achiral Separation: Resolution of the target compound from potential positional isomers (e.g., 2-Methyl-5-(piperidin-2-yl)pyridine), which possess distinct physical properties but can be challenging to separate.

Figure 1: Isomeric forms of 4-Methyl-3-(piperidin-2-yl)pyridine addressed in this protocol.

Part I: Chiral HPLC Protocol for Enantiomer Separation

The cornerstone of successful enantioseparation is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are exceptionally effective for a broad spectrum of chiral compounds[4][5]. Their chiral recognition mechanism is multifaceted, involving hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which provides the necessary selectivity to differentiate between enantiomers[6]. For the target analyte, an immobilized amylose-based CSP is selected as the starting point due to its proven robustness and broad applicability.

Causality of Methodological Choices

-

Stationary Phase: An immobilized amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak® IA) is chosen. This CSP is known for its excellent performance in separating nitrogen-containing heterocyclic compounds[4][6][7]. The immobilized nature allows for the use of a wider range of solvents compared to coated phases.

-

Mobile Phase: A normal-phase elution mode is employed. This mode typically provides superior selectivity for chiral separations on polysaccharide CSPs.

-

Primary Solvents: A mixture of n-Hexane and an alcohol (Isopropanol, IPA) is used. The non-polar hexane serves as the weak solvent, while the polar IPA acts as the modulator, competing with the analyte for polar interaction sites on the CSP. Adjusting the IPA concentration is the primary tool for controlling retention time.

-